molecular formula C8H12ClF3N2O2 B2525898 4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride CAS No. 2253640-23-0

4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride

Cat. No.: B2525898
CAS No.: 2253640-23-0
M. Wt: 260.64
InChI Key: IZDXRMSDKDBRIW-UHFFFAOYSA-N
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Description

4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. The presence of trifluoromethyl and oxazole groups in its structure makes it a valuable compound in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-methyl-2-oxazoline with trifluoroacetaldehyde and subsequent amination .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride involves its interaction with molecular targets through its trifluoromethyl and oxazole groups. These interactions can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride lies in its combination of trifluoromethyl and oxazole groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

4-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O2.ClH/c1-5-4-13-6(15-5)7(14,2-3-12)8(9,10)11;/h4,14H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDXRMSDKDBRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(CCN)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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